Quercetin 5,3'-dimethyl ether
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Overview
Description
Quercetin 5,3’-dimethyl ether is a flavonoid compound that can be isolated from various plant sources, including Combretum erythrophyllum. It is known for its anti-inflammatory and antibacterial properties . Flavonoids like quercetin and its derivatives are widely distributed in nature and have been studied for their potential health benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quercetin 5,3’-dimethyl ether typically involves the methylation of quercetin. One effective method is the per-O-methylation of quercetin using dimethyl sulfate in the presence of potassium or sodium hydroxide and dimethyl sulfoxide at room temperature. This reaction can be completed in about 2 hours, yielding quercetin pentamethyl ether as a single product .
Industrial Production Methods: Industrial production methods for quercetin 5,3’-dimethyl ether are not well-documented in the literature. the general approach would involve optimizing the synthetic route mentioned above for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Quercetin 5,3’-dimethyl ether can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert quercetin derivatives into their corresponding dihydro forms.
Substitution: Methylation and other substitution reactions can modify the hydroxyl groups on the flavonoid structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Methylation can be achieved using dimethyl sulfate or methyl iodide in the presence of a base like potassium hydroxide
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroquercetin derivatives.
Substitution: Various methylated quercetin derivatives, including quercetin pentamethyl ether
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity and properties of flavonoids.
Mechanism of Action
Quercetin 5,3’-dimethyl ether exerts its effects primarily through its antioxidant properties. It can scavenge free radicals and reduce oxidative stress, protecting cells from damage. Additionally, it inhibits specific enzymes like quinone reductase 2, which plays a role in the metabolism of toxic quinolines . This inhibition can lead to lethal oxidative stress in certain pathogens, contributing to its antibacterial properties.
Comparison with Similar Compounds
Quercetin: The parent compound with hydroxyl groups at positions 3, 5, 7, 3’, and 4’.
Quercetin 3,4’-dimethyl ether: Another methylated derivative with similar properties.
Quercetagetin 3,4’-dimethyl ether: A related compound with inhibitory activity against cellular senescence.
Genistein: An isoflavone with antioxidant and anti-inflammatory properties.
Uniqueness: Quercetin 5,3’-dimethyl ether is unique due to its specific methylation pattern, which can influence its biological activity and solubility. This compound’s distinct structure may offer advantages in certain therapeutic applications, such as enhanced anti-inflammatory and antibacterial effects .
Properties
Molecular Formula |
C17H14O7 |
---|---|
Molecular Weight |
330.29 g/mol |
IUPAC Name |
3,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxychromen-4-one |
InChI |
InChI=1S/C17H14O7/c1-22-11-5-8(3-4-10(11)19)17-16(21)15(20)14-12(23-2)6-9(18)7-13(14)24-17/h3-7,18-19,21H,1-2H3 |
InChI Key |
NKJWZTPASPJYBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)OC)O)O |
Origin of Product |
United States |
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